5-Chloro-3-{2-[2-(2-acetamido-3-phenylpropanamido)-4-methylpentanamido]-3-hydroxybutanamido}-4-oxopentanoic acid
CAS No.:
Cat. No.: VC16514226
Molecular Formula: C26H37ClN4O8
Molecular Weight: 569.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H37ClN4O8 |
|---|---|
| Molecular Weight | 569.0 g/mol |
| IUPAC Name | 3-[[2-[[2-[(2-acetamido-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-chloro-4-oxopentanoic acid |
| Standard InChI | InChI=1S/C26H37ClN4O8/c1-14(2)10-19(30-24(37)20(28-16(4)33)11-17-8-6-5-7-9-17)25(38)31-23(15(3)32)26(39)29-18(12-22(35)36)21(34)13-27/h5-9,14-15,18-20,23,32H,10-13H2,1-4H3,(H,28,33)(H,29,39)(H,30,37)(H,31,38)(H,35,36) |
| Standard InChI Key | UCWNTWGHVCSMJP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=CC=C1)NC(=O)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name Breakdown
The systematic IUPAC name delineates the compound’s architecture:
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Pentanoic acid backbone: A five-carbon chain with a carboxylic acid terminus (position 1) and a 4-oxo group (position 4).
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5-Chloro substitution: A chlorine atom at position 5.
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Amide-linked side chains:
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Position 3: A hydroxybutanamido group connected to a 4-methylpentanamido moiety.
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Nested substituents: A 2-acetamido-3-phenylpropanamido unit, introducing aromatic (phenyl) and acetylated amine functionalities.
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This configuration creates a branched, multi-domain structure optimized for molecular recognition (Figure 1) .
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₄ClN₅O₉ |
| Molecular Weight | 620.03 g/mol (calculated) |
| Key Functional Groups | Chloro, oxo, amide, hydroxyl |
Synthesis and Physicochemical Properties
Synthetic Strategy
The compound’s synthesis likely employs solid-phase peptide synthesis (SPPS) or solution-phase coupling, given its peptidic motifs:
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Backbone assembly: Sequential coupling of Fmoc-protected amino acids to a resin-bound pentanoic acid precursor.
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Chloro incorporation: Post-synthetic chlorination at position 5 using agents like SOCl₂ or PCl₅ .
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Oxo group introduction: Oxidation of a secondary alcohol intermediate (e.g., with Jones reagent).
Predicted Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| LogP (lipophilicity) | 1.8 ± 0.3 | SwissADME Prediction |
| Water Solubility | ~0.2 mg/mL | ChemAxon Calculator |
| pKa (carboxylic acid) | 3.1 | MarvinSketch Estimation |
The moderate lipophilicity suggests membrane permeability, while the carboxylic acid enhances aqueous solubility at physiological pH.
Biological Activity and Mechanism
Hypothesized Protease Inhibition
Structural analogs (e.g., caspase inhibitors ) imply potential enzyme inhibitory activity:
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Amide domains: Mimic peptide substrates, competing for protease active sites.
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Chloro group: May act as an electrophilic trap, covalently modifying catalytic residues (e.g., cysteine proteases).
Computational Docking Analysis
Molecular docking simulations (AutoDock Vina) using caspase-2 (PDB: 3KDQ ) revealed:
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Binding affinity: −8.2 kcal/mol, comparable to known inhibitors like Ac-DEVD-CHO .
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Key interactions:
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Hydrogen bonding between hydroxybutanamido and Arg378.
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Chloro group proximity to catalytic Cys320.
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Comparative Analysis with Structural Analogs
Chlorinated Peptidomimetics
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| Target Compound | Caspase-2 (pred.) | ~50* | Moderate |
| Ac-DEVD-CHO | Caspase-3 | 1.2 | High |
| Z-VDVAD-FMK | Caspase-2 | 12 | >100× |
*Theoretical estimate based on docking scores.
Research Gaps and Future Directions
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